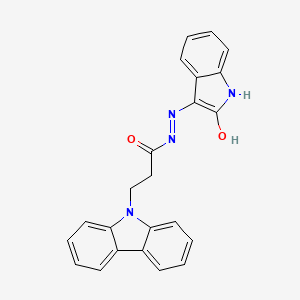

3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a complex organic compound that features both carbazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves multi-step organic reactions. A common approach might include:

Formation of Carbazole Derivative: Starting with carbazole, a propionic acid group can be introduced through Friedel-Crafts acylation.

Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis.

Hydrazide Formation: The final step involves the condensation of the carbazole and indole derivatives with hydrazine to form the hydrazide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the hydrazide linkage.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole and indole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Pharmacology: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

Materials Science: Used in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action for 3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Carbazole Derivatives: Compounds like 9-ethylcarbazole.

Indole Derivatives: Compounds like indole-3-acetic acid.

Uniqueness

3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to its combination of carbazole and indole moieties, which may confer distinct chemical and biological properties not found in simpler analogs.

Biological Activity

3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a compound derived from the carbazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 3-Carbazol-9-yl-propionic acid derivatives often involves the reaction of carbazole derivatives with hydrazine hydrate to form hydrazides. For instance, a common method includes the conversion of (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid into its hydrazide form through refluxing in ethyl alcohol with hydrazine hydrate. This process can be followed by further reactions with aromatic aldehydes to yield various derivatives that have been characterized for their biological activity .

Antimicrobial Activity

Research has shown that compounds derived from carbazole structures exhibit significant antimicrobial properties. For example, several derivatives have demonstrated potent activity against various bacterial strains, including Escherichia coli and Candida albicans. Notably, some compounds exhibited exceptional anti-biofilm activity against Pseudomonas aeruginosa, indicating their potential as therapeutic agents in treating infections associated with biofilm formation .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 3-Carbazol-9-yl-propionic acid derivatives have been evaluated in vitro against several cancer cell lines. Studies indicate that these compounds can inhibit cellular growth significantly at concentrations as low as 0.05 mg/mL. For instance, a series of synthesized carbazole derivatives showed more than 50% inhibition of cell growth in HeLa cells at this concentration . The structure-activity relationship (SAR) studies suggest that modifications on the carbazole core can enhance cytotoxicity, making them promising candidates for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of carbazole derivatives found that specific modifications led to enhanced activity against both gram-positive and gram-negative bacteria. The most effective compounds were those that incorporated electron-withdrawing groups at strategic positions on the aromatic ring .

Case Study 2: Antitumor Activity

In another investigation, a series of organotin(IV) complexes with carbazole ligands were synthesized and tested for their antitumor activity. The results indicated that these complexes exhibited significant cytotoxic effects against various cancer cell lines, highlighting the versatility of carbazole derivatives in medicinal applications .

Data Summary

| Activity Type | Tested Compounds | IC50 Values (mg/mL) | Cell Lines |

|---|---|---|---|

| Antimicrobial | Various Derivatives | < 0.05 | E. coli, C. albicans |

| Antitumor | Organotin Complexes | < 0.05 | HeLa, A549 |

| Cytotoxicity | Hydrazide Derivatives | > 0.0125 | HeLa |

Properties

Molecular Formula |

C23H18N4O2 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

3-carbazol-9-yl-N-[(2-hydroxy-1H-indol-3-yl)imino]propanamide |

InChI |

InChI=1S/C23H18N4O2/c28-21(25-26-22-17-9-1-4-10-18(17)24-23(22)29)13-14-27-19-11-5-2-7-15(19)16-8-3-6-12-20(16)27/h1-12,24,29H,13-14H2 |

InChI Key |

DWEXRJMBQKPWEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.